molecular formula C7H8BrF4NO3 B14302993 4-(2-Bromo-2,3,3,3-tetrafluoropropanamido)butanoic acid CAS No. 113360-58-0

4-(2-Bromo-2,3,3,3-tetrafluoropropanamido)butanoic acid

Cat. No.: B14302993
CAS No.: 113360-58-0
M. Wt: 310.04 g/mol
InChI Key: KTHJJEXQYCQBSU-UHFFFAOYSA-N
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Description

4-(2-Bromo-2,3,3,3-tetrafluoropropanamido)butanoic acid is a synthetic organic compound characterized by the presence of bromine, fluorine, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-2,3,3,3-tetrafluoropropanamido)butanoic acid typically involves the reaction of 2-bromo-2,3,3,3-tetrafluoropropionamide with butanoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-2,3,3,3-tetrafluoropropanamido)butanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to form different derivatives.

    Hydrolysis: The amide group can be hydrolyzed to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

4-(2-Bromo-2,3,3,3-tetrafluoropropanamido)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-2,3,3,3-tetrafluoropropanamido)butanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms contribute to its reactivity and ability to form stable complexes with other molecules. The amide group plays a crucial role in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-fluorobenzotrifluoride
  • 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
  • 4-Bromo-2,3,5,6-tetrafluoropyridine

Uniqueness

4-(2-Bromo-2,3,3,3-tetrafluoropropanamido)butanoic acid is unique due to its specific combination of bromine, fluorine, and amide functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

113360-58-0

Molecular Formula

C7H8BrF4NO3

Molecular Weight

310.04 g/mol

IUPAC Name

4-[(2-bromo-2,3,3,3-tetrafluoropropanoyl)amino]butanoic acid

InChI

InChI=1S/C7H8BrF4NO3/c8-6(9,7(10,11)12)5(16)13-3-1-2-4(14)15/h1-3H2,(H,13,16)(H,14,15)

InChI Key

KTHJJEXQYCQBSU-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CNC(=O)C(C(F)(F)F)(F)Br

Origin of Product

United States

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